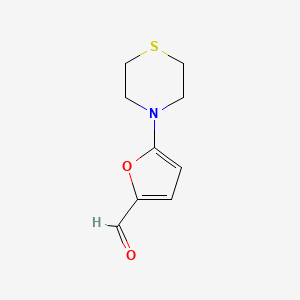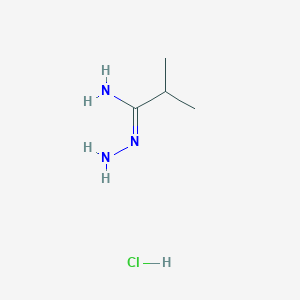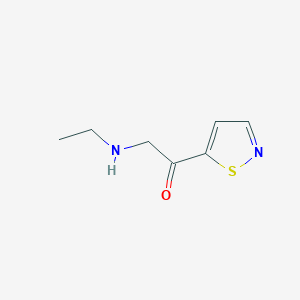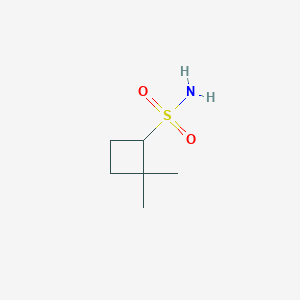
2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with appropriate reagents. One common method includes the reaction with methyl chloroacetate, followed by hydrazinolysis to yield the desired compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The pyrimidine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl: This compound shares a similar pyrimidine core structure but differs in the position and nature of substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring attached to the pyrimidine core and exhibit different biological activities.
Uniqueness
2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyrrolidine ring and the hydroxyl group at specific positions on the pyrimidine core can result in distinct pharmacological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-methyl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O/c1-6-11-8(5-9(13)12-6)7-3-2-4-10-7/h5,7,10H,2-4H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
PSNBYAKIOBJSPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=O)N1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13160382.png)
![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
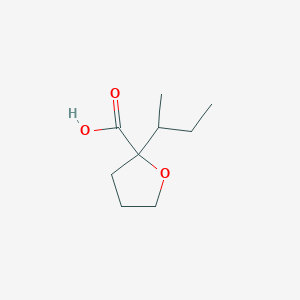
![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)

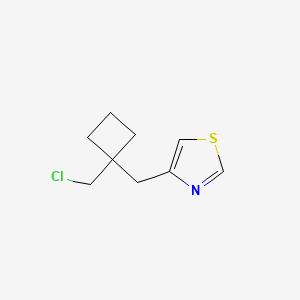
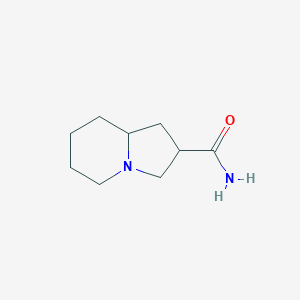
![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)

